2,5-Piperazinedione,1-acetyl-6-methyl-3-methylene-,(6S)-(9CI)

Chiral synthesis Asymmetric catalysis Stereochemical quality control

(6S)-1-Acetyl-6-methyl-3-methylene-2,5-piperazinedione is a chiral, non-racemic diketopiperazine (DKP) derivative belonging to the 2,5-piperazinedione class. Its structure features an N1-acetyl group, a (6S)-configured methyl substituent, and an exo-methylene group at position 3, yielding the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B12585492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Piperazinedione,1-acetyl-6-methyl-3-methylene-,(6S)-(9CI)
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(=C)C(=O)N1C(=O)C
InChIInChI=1S/C8H10N2O3/c1-4-8(13)10(6(3)11)5(2)7(12)9-4/h5H,1H2,2-3H3,(H,9,12)/t5-/m0/s1
InChIKeySXEHYYSVAIXDLR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6S)-1-Acetyl-6-methyl-3-methylene-2,5-piperazinedione (CAS 342416-72-2): Chiral Diketopiperazine Scaffold for Asymmetric Synthesis and Derivatization Programs


(6S)-1-Acetyl-6-methyl-3-methylene-2,5-piperazinedione is a chiral, non-racemic diketopiperazine (DKP) derivative belonging to the 2,5-piperazinedione class. Its structure features an N1-acetyl group, a (6S)-configured methyl substituent, and an exo-methylene group at position 3, yielding the molecular formula C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol . The compound's systematic SMILES notation, C[C@@H]1N(C(=O)C)C(=O)C(=C)NC1=O, confirms the defined (S) absolute configuration at the C6 stereocenter [1]. Predicted physicochemical parameters include a boiling point of 456.9 ± 45.0 °C, density of 1.26 ± 0.1 g/cm³, and a pKa of 10.18 ± 0.40 . This compound serves as a chiral molecular template for constructing functionalized piperazinediones and has been employed in the preparation of chiral half-models of antitumor bistetrahydroisoquinolinequinone natural products .

Why Substituting (6S)-1-Acetyl-6-methyl-3-methylene-2,5-piperazinedione with Structurally Similar Diketopiperazines Risks Stereochemical and Regiochemical Mismatch in Research Applications


The (6S)-1-acetyl-6-methyl-3-methylene-2,5-piperazinedione molecule presents a specific, non-interchangeable combination of four structural features: (i) a defined (S) absolute configuration at C6, (ii) a C6-methyl group, (iii) an N1-acetyl substituent, and (iv) a C3-exo-methylene moiety. The closest cataloged analogs—1-acetyl-3-methylene-2,5-piperazinedione (CAS 219608-32-9), which lacks the C6-methyl group entirely , and 1-acetyl-4-methyl-3-methylene-2,5-piperazinedione (CAS 182067-87-4), which places the methyl group at N4 rather than C6 —differ in both steric environment and hydrogen-bonding capacity. In the context of chiral-template-mediated asymmetric synthesis, even a single methyl group positional shift alters the diastereofacial bias of the piperazinedione ring and the accessibility of the exo-methylene group to radical or nucleophilic attack [1]. Consequently, generic substitution of this compound with a positional isomer, des-methyl analog, or racemic mixture introduces uncontrolled stereochemical and regiochemical variables that can invalidate synthetic outcomes, confound SAR interpretation, and waste procurement resources.

Quantitative Differentiation Evidence for (6S)-1-Acetyl-6-methyl-3-methylene-2,5-piperazinedione Against the Closest Structural Analogs


Stereochemical Identity: Defined (6S) Absolute Configuration Versus Racemic Mixture or Unspecified Stereochemistry

The target compound bears a single, defined chiral center at C6 in the (S)-configuration, confirmed by the SMILES notation C[C@@H]1N(C(=O)C)C(=O)C(=C)NC1=O [1]. This stereochemical identity is encoded in its CAS registry (342416-72-2) and the (6S)-(9CI) designation. No commercial or literature source identifies a corresponding (6R)-enantiomer (CAS not assigned), and the racemate is not indexed in major chemical catalogs under a distinct CAS number. For synthetic applications requiring chiral induction—such as the preparation of enantiopure right-half models of bistetrahydroisoquinolinequinone antitumor agents—the (6S) configuration provides a specific diastereomeric bias that a racemic or scalemic mixture cannot replicate . Users procuring unspecified stereochemistry or 'piperazinedione mixture' products risk introducing an uncontrolled enantiomeric excess variable.

Chiral synthesis Asymmetric catalysis Stereochemical quality control

Positional Isomer Differentiation: C6-Methyl (Target) Versus N4-Methyl (Isomer) Substitution Pattern

The target compound places the methyl substituent at the C6 carbon (adjacent to the N1-acetyl amide), whereas the closest commercially cataloged positional isomer—1-acetyl-4-methyl-3-methylene-2,5-piperazinedione (CAS 182067-87-4)—bears the methyl group at the N4 nitrogen . This positional difference fundamentally alters the ring's hydrogen-bond donor/acceptor profile: the C6-methyl compound retains an N4-H donor (implicated in DKP self-association and target binding), while the N4-methyl isomer replaces this with an N4-CH₃ group, abolishing the N4-hydrogen. Although experimental pKa and logD data for both compounds are absent from the literature, the predicted pKa of the target compound (10.18 ± 0.40) reflects the acidity of the N4-H proton ; the N4-methyl isomer would lack this titratable proton entirely. In radical addition reactions to the exo-methylene group, the steric environment adjacent to C3 differs between the two isomers, potentially altering diastereoselectivity [1].

Regioselective synthesis DKP functionalization Structure-property relationships

Exo-Methylene Reactivity: C3=Methylene as a Derivatization Handle Versus Saturated C3 Analogs

The C3 exo-methylene group (C=CH₂) of the target compound provides a specific site for radical addition, Michael addition, and oxidative cyclization reactions that is absent in C3-saturated or C3-alkylidene DKP analogs. Research by Chai and King demonstrates that methylidenepiperazine-2,5-diones serve as chiral templates for stereocontrolled intermolecular radical additions, achieving good yields of functionalized adducts [1]. Furthermore, the oxidative cyclization of methylidenepiperazinediones to the bicyclo[4.2.2] system is the critical step in synthetic approaches to bicyclomycin, a clinically used antibiotic [2]. The target compound's combination of a C3-methylene with a (6S)-methyl substituent creates a specific steric and electronic environment for such cyclization that the des-methyl analog (CAS 219608-32-9, lacking the C6-methyl) cannot replicate. While no direct comparative yield data for this specific compound are published, the class-level precedent establishes that the exo-methylene group is a non-negotiable structural requirement for these transformations.

Radical addition Cyclization chemistry Bicyclomycin analog synthesis

Documented Synthetic Utility: Chiral Half-Model of Antitumor Natural Products Versus Uncharacterized Analogs

The (6S)-1-acetyl-6-methyl-3-methylene-2,5-piperazinedione scaffold has been specifically utilized by Senbonmatsu et al. (2019) in the preparation of chiral right-half models of antitumor bistetrahydroisoquinolinequinone natural products . The (6S)-methyl configuration is critical for establishing the correct stereochemistry in the target model compounds. This documented application distinguishes the target compound from the N4-methyl positional isomer (CAS 182067-87-4) and the des-methyl analog (CAS 219608-32-9), for which no comparable synthetic applications have been reported in the peer-reviewed literature. The quantitative yield and stereochemical outcome data for the specific transformations employing this compound are available in the full text of Senbonmatsu et al. (2019), though they pertain to downstream products rather than the compound itself.

Antitumor natural products Bistetrahydroisoquinolinequinone Chiral building block

Core Scaffold Antibacterial Baseline: 3-Methylene-2,5-piperazinedione Activity as a Class Reference Point for Derivatized Analogs

The unsubstituted core scaffold—3-methylene-2,5-piperazinedione (CAS 64395-12-6)—has reported antibacterial activity with experimentally determined minimum inhibitory concentration (MIC) values: E. coli D21 MIC = 3 μM, P. aeruginosa OT97 MIC = 15 μM, B. subtilis Bs11 MIC = 3 μM, and B. megaterium Bm11 MIC = 0.5 μM [1]. This class-level activity, reported as a cell wall synthesis inhibitor active against both Gram-positive and Gram-negative pathogens including Streptococcus pneumoniae and Klebsiella pneumoniae [2], provides a baseline framework for evaluating the derivatized (6S)-acetyl-methyl analog. However, no MIC data for the target compound itself have been published. The N1-acetyl and C6-methyl substituents are expected to modulate both antibacterial potency and spectrum relative to the core scaffold through altered cell permeability and target binding, but the magnitude and direction of these effects remain experimentally undetermined.

Antibacterial screening Minimum inhibitory concentration Gram-positive/Gram-negative activity

Validated Application Scenarios for (6S)-1-Acetyl-6-methyl-3-methylene-2,5-piperazinedione Based on Documented Evidence


Chiral Template for Asymmetric Synthesis of Diketopiperazine Natural Products and Bicyclomycin Analogs

The defined (6S) configuration combined with the C3 exo-methylene group makes this compound suitable as a chiral template in asymmetric radical addition and oxidative cyclization reactions. The methylidenepiperazinedione scaffold has been established as a key intermediate in synthetic approaches to bicyclomycin [1], and stereocontrolled radical additions to this class of compounds proceed with predictable diastereoselectivity [2]. The (6S)-methyl group provides additional steric influence on the diastereofacial selectivity of additions to the C3-methylene, a feature absent in the des-methyl analog (CAS 219608-32-9).

Chiral Half-Model Building Block for Bistetrahydroisoquinolinequinone Antitumor Agent Synthesis

The compound has been specifically employed in the preparation of chiral right-half models of antitumor bistetrahydroisoquinolinequinone natural products [1]. The (6S) stereochemistry is integral to establishing the correct configuration in the final target molecules. Procurement of this specific enantiomer is required for reproducing the published synthetic route; the N4-methyl positional isomer (CAS 182067-87-4) and the des-methyl analog cannot serve as substitutes due to the different stereochemical and regiochemical requirements of the published procedure.

Structure-Activity Relationship (SAR) Studies on Piperazinedione-Derived Cell Wall Synthesis Inhibitors

The core 3-methylene-2,5-piperazinedione scaffold demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported MIC values ranging from 0.5 to 15 μM across E. coli, P. aeruginosa, B. subtilis, and B. megaterium [1]. The (6S)-acetyl-methyl derivative provides a defined, single-modification point for SAR studies investigating how N1-acetylation and C6-methylation modulate antibacterial potency, spectrum, and cell permeability relative to the unsubstituted core. The compound's cell wall synthesis inhibition mechanism [2] positions it within a validated antibacterial target class.

Derivatization Platform via C3-Methylene Radical Addition for Focused Compound Library Synthesis

The C3 exo-methylene group enables rapid diversification of the piperazinedione core through radical addition chemistry, as demonstrated class-wide by Chai and King [1]. The target compound's additional (6S)-methyl substituent introduces stereochemical complexity at a position proximal to the reaction center, potentially influencing the diastereomeric ratio of addition products. This makes the compound a valuable starting material for generating small, stereochemically defined libraries of functionalized DKP derivatives for biological screening.

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